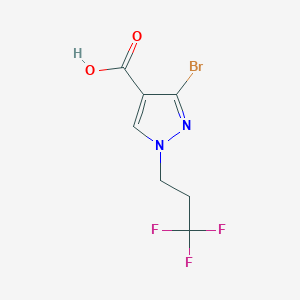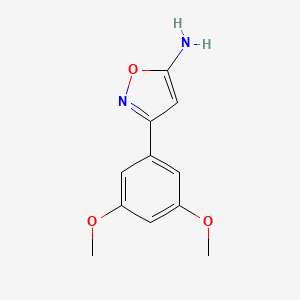
3-(3,5-Dimethoxyphenyl)-5-isoxazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(3,5-Dimethoxyphenyl)-5-isoxazolamine" is a chemical compound belonging to the class of isoxazoles, a group of nitrogen-oxygen-containing five-membered heterocyclic compounds. Isoxazoles and their derivatives are of significant interest in organic chemistry and pharmaceutical research due to their diverse biological activities and applications in drug design and development.
Synthesis Analysis
The synthesis of 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine and related isoxazole derivatives often involves the reaction of β-dimethylaminovinyl ketones with hydroxylamine, under varying conditions to achieve regioselectivity for 3- or 5-substitution on the isoxazole ring. This methodology provides a versatile approach to synthesizing isoxazole derivatives with different substituents, demonstrating the adaptability of this synthetic route for generating structurally diverse isoxazole compounds (Rosa et al., 2008).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including "3-(3,5-Dimethoxyphenyl)-5-isoxazolamine," often features a planar isoxazole ring, which can influence the compound's physical and chemical properties. The precise arrangement of substituents around the isoxazole ring is crucial for the compound's reactivity and interaction with biological targets. For example, the crystal structure of a related isoxazole derivative revealed a nearly co-planar arrangement of the phenyl and isoxazole rings, highlighting the importance of molecular conformation in understanding the behavior of these compounds (Cheng et al., 2009).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Several studies have synthesized isoxazoline and isoxazolidine derivatives, examining their potential antimicrobial activities. For instance, the synthesis of 3-(2-hydroxy-4,6-dimethoxyphenyl)-5-aryl-isoxazolines demonstrated inhibitory effects against bacteria such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (J. Yu, 2013). This suggests that derivatives of 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine may have useful antibacterial properties.
Anti-Inflammatory and Antimicrobial Evaluation
Further research into pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties has shown promising anti-inflammatory and antimicrobial activities. These studies indicate that compounds with structures related to 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine can serve as potent anti-inflammatory and antimicrobial agents (Ashish P. Keche et al., 2012).
Anticancer Potential
Research on dimethoxy and trimethoxy indanonic spiroisoxazolines, which are structurally related to 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine, has revealed potent cytotoxic effects against the HepG2 cancerous liver cell line. This suggests that derivatives could be explored as potential anti-liver cancer agents, highlighting the versatility of isoxazoline and isoxazolidine derivatives in cancer research (A. Abolhasani et al., 2020).
Novel Synthesis Approaches
Isoxazolidines, including compounds similar to 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine, have been synthesized through copper-catalyzed alkene aminooxygenation. This methodology offers a stereoselective approach to obtaining substituted isoxazolidines with potential for further biological applications (Shuklendu D. Karyakarte, Thomas P Smith, S. Chemler, 2012).
Environmental Degradation Study
The photodegradation of isoxazolidine fungicides in aqueous solutions, including compounds related to 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine, has been studied to understand their environmental behavior and degradation kinetics. This research is crucial for evaluating the environmental impact and safety of such compounds (P. Liu et al., 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, have been shown to target thymidylate synthase .
Mode of Action
For instance, N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, a similar compound, is known to interact with Thymidylate synthase .
Biochemical Pathways
For example, the synthetic chalcone derivative (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) has been shown to exert antitumor activity through ROS-mediated apoptosis in cancer cells .
Result of Action
For instance, DPP23 has been shown to exert antitumor activity through ROS-mediated apoptosis in cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-14-8-3-7(4-9(5-8)15-2)10-6-11(12)16-13-10/h3-6H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIHALGDOAGACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)-5-isoxazolamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)
![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)
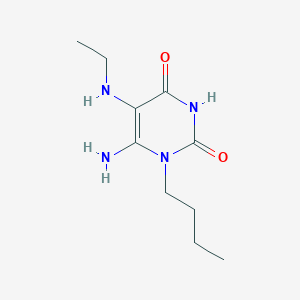
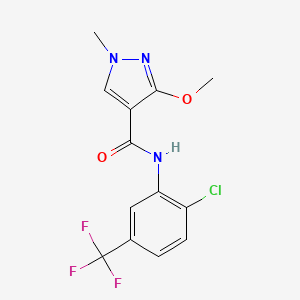
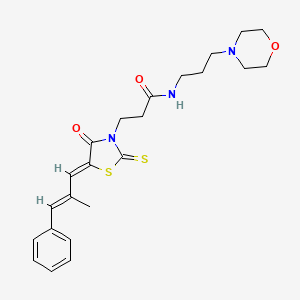
![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)
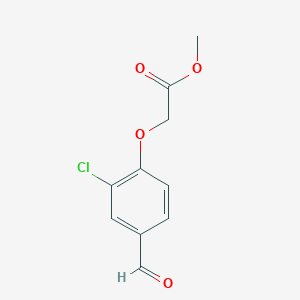


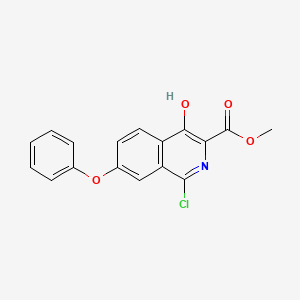
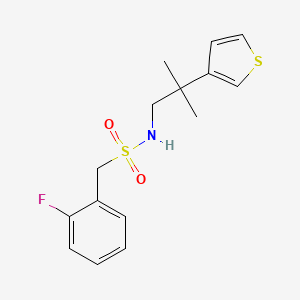
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
